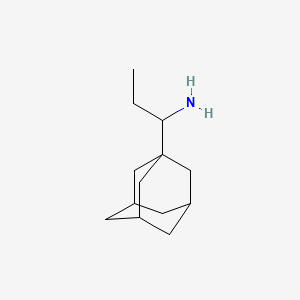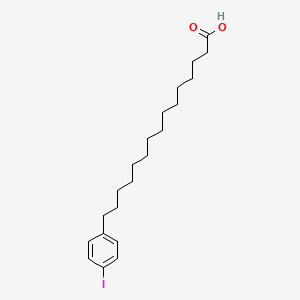
15-(4-Iodophenyl)pentadecanoic acid
Overview
Description
15-(4-Iodophenyl)pentadecanoic acid, also known as IPPA, is a unique chemical compound with the empirical formula C21H33IO2 . It has a molecular weight of 444.39 .
Synthesis Analysis
The synthesis of 15-(4-Iodophenyl)pentadecanoic acid has been achieved through various methods. One such method involves the use of a tin precursor and 131I-iodide, with Chloramine-T as an oxidant . Another method involves the use of [14C]NaCN, starting from 14-bromo 1-phenyl tetradecane 2 .Molecular Structure Analysis
The molecular structure of 15-(4-Iodophenyl)pentadecanoic acid is represented by the SMILES stringOC(CCCCCCCCCCCCCC1=CC=C(I)C=C1)=O . The InChI representation is 1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) . Physical And Chemical Properties Analysis
15-(4-Iodophenyl)pentadecanoic acid is a solid compound . Its molecular weight is 444.4 g/mol . The compound has a XLogP3 value of 8.5, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Metabolic Health Research
15-(4-Iodophenyl)pentadecanoic acid: has been studied for its role in metabolic health. It’s compared to omega-3 fatty acids, showing broader and safer clinically-relevant activities . It’s non-cytotoxic and exhibits anti-inflammatory and antiproliferative activities, which are beneficial for long-term metabolic and heart health .
Heart Disease Studies
This compound is used in heart disease research, particularly in the study of myocardial metabolic disorders. It’s utilized in imaging to examine fatty acid metabolism in heart muscle and noncardiac tissues . Its metabolism in the heart muscle indicates that it traces general pathways of cardiac-lipid metabolism .
Mood Disorder Treatment
Research suggests that at certain concentrations, 15-(4-Iodophenyl)pentadecanoic acid has cell-based properties similar to bupropion, a medication used for treating depression and other mood disorders . This highlights its potential application in the treatment of mood disorders.
Microbial Infection Research
While specific studies on 15-(4-Iodophenyl)pentadecanoic acid in microbial infection research are limited, its broader anti-inflammatory properties suggest potential applications in this field . It could be used to study the metabolic pathways involved in microbial infections.
Cancer Therapy
In cancer therapy research, 15-(4-Iodophenyl)pentadecanoic acid has been linked to activities that match common anti-cancer therapeutics, such as gemcitabine and paclitaxel . This indicates its potential use in developing treatments that target cancer cell metabolism.
Inflammation Studies
The anti-inflammatory properties of 15-(4-Iodophenyl)pentadecanoic acid are significant, as inflammation is a common pathway in many diseases . Its dose-dependent, broad anti-inflammatory activities could be crucial in developing treatments for various inflammatory conditions.
Cell-Based Disease Systems
This compound has been evaluated across twelve primary human cell systems, mimicking various disease states . It has shown dose-dependent and clinically relevant activities across numerous human cell-based systems, supporting its role as an essential fatty acid.
Longevity Research
15-(4-Iodophenyl)pentadecanoic acid: shares clinically relevant cell-based activities with leading longevity-enhancing compounds . It activates pathways associated with longevity and healthspan, suggesting its potential as a nutrient that could support aging-related health improvements.
Safety and Hazards
The safety information for 15-(4-Iodophenyl)pentadecanoic acid indicates that it is classified under GHS05, with the signal word "Danger" . It has hazard statements H318 and precautionary statements P280, P305, P351, and P338 . It is classified as Eye Dam. 1 under hazard classifications . The compound is also classified under storage class code 11, which pertains to combustible solids .
Mechanism of Action
Target of Action
15-(4-Iodophenyl)pentadecanoic acid, also known as pentadecanoic acid, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has broad-reaching mechanisms of action, including AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .
Mode of Action
15-(4-Iodophenyl)pentadecanoic acid interacts with its targets in a dose-dependent manner. It has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .
Biochemical Pathways
The compound affects various biochemical pathways. Its mechanisms of action are aligned with the demonstrated anti-inflammatory, antifibrotic, and anticancer activities of pentadecanoic acid in vitro and in vivo . At certain concentrations, the activities of 15-(4-Iodophenyl)pentadecanoic acid mimic those of common therapeutics for mood disorders, microbial infections, and cancer .
Pharmacokinetics
Studies have shown that it achieves high cardiac uptake shortly after injection, followed by a rapid, two-component, tracer clearance . The kinetics of tissue concentrations of labeled hydrophilic catabolites indicate a rapid oxidation of the compound and the subsequent washout of its catabolites from heart-muscle tissue .
Result of Action
The molecular and cellular effects of 15-(4-Iodophenyl)pentadecanoic acid’s action are broad and clinically relevant. It has dose-dependent activities across numerous human cell-based systems . These activities include anti-inflammatory, antifibrotic, and anticancer effects .
properties
IUPAC Name |
15-(4-iodophenyl)pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONEUNUMVOKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230357 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(4-Iodophenyl)pentadecanoic acid | |
CAS RN |
80479-93-2 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?
A1: Two main methods have been explored for synthesizing radiolabeled versions of 15-(4-Iodophenyl)pentadecanoic acid:
- Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []
- Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




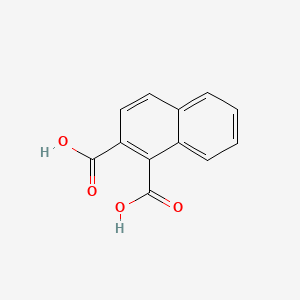

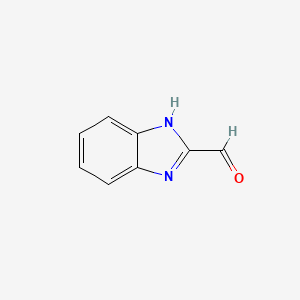
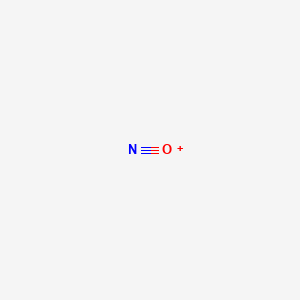
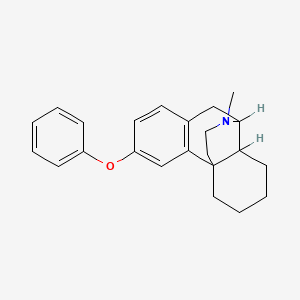
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
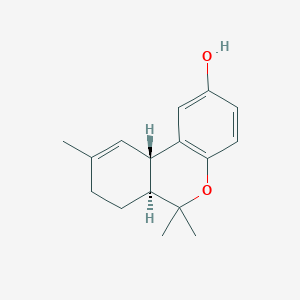
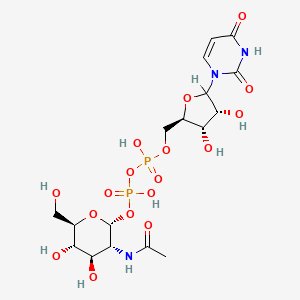
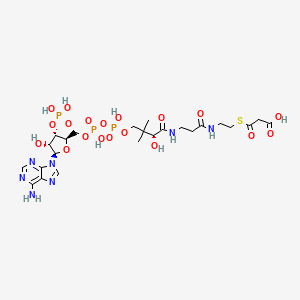
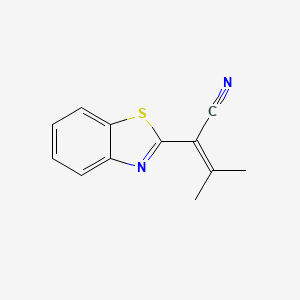
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)

